molecular formula C14H20N2O6S B6664295 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid

5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid

Cat. No.: B6664295
M. Wt: 344.39 g/mol
InChI Key: RLFBNDFYLCGDDH-UHFFFAOYSA-N
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Description

5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid is a complex organic compound that features a piperidine ring, a furan ring, and a propylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the propylsulfonylamino group. The furan ring is then attached through a series of condensation and cyclization reactions. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and furan derivatives, such as:

Uniqueness

What sets 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-(propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-2-9-23(20,21)15-10-5-7-16(8-6-10)13(17)11-3-4-12(22-11)14(18)19/h3-4,10,15H,2,5-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFBNDFYLCGDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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